
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate
Overview
Description
Tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C14H21FN2O2 and its molecular weight is 268.33 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and cancer treatment. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and its implications for therapeutic applications.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H18FN3O2
- Molecular Weight: 253.30 g/mol
Research indicates that compounds similar to tert-butyl carbamates exhibit neuroprotective properties by modulating apoptotic pathways and enhancing autophagy. The primary mechanisms identified include:
- Bcl-2/Bax Ratio Modulation: Increases in the Bcl-2/Bax ratio promote an anti-apoptotic state, thereby protecting neurons from apoptosis induced by stressors like etoposide .
- Autophagy Induction: Activation of autophagy through proteins such as beclin 1 has been observed, providing a cellular mechanism for neuroprotection .
Neuroprotective Activity
A study focused on a library of aromatic carbamate derivatives, including tert-butyl variants, demonstrated significant neuroprotective effects in human induced pluripotent stem cell-derived neurons. The compound showed protective activity against etoposide-induced apoptosis at concentrations as low as 100 nM .
Table 1: Neuroprotective Effects of Aromatic Carbamates
Compound | Concentration (μM) | Cell Viability (%) |
---|---|---|
This compound | 0.1 | 84 |
Control (Vehicle) | - | 47 |
Etoposide | - | 20 |
Anti-Cancer Activity
The compound's potential as an anti-cancer agent is supported by its metabolic stability and activity in xenograft mouse models. It has been shown to induce regression in various cancer types, highlighting its role as a promising candidate for further development .
Case Study: Efficacy in Cancer Models
In a series of experiments involving cancer cell lines with different RAS mutations, tert-butyl derivatives exhibited selective lethality towards RAS-dependent cells. For instance, treatment with the compound resulted in a significant decrease in viability of mutant NRAS cells compared to wild-type .
Table 2: Selective Lethality in Cancer Cell Lines
Cell Line Type | Treatment Concentration (μM) | Viability (%) |
---|---|---|
NRAS Mutant | 5 | 20-40 |
NRAS Wild-Type | 5 | 80-100 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is primarily studied for its potential as a pharmaceutical agent. The presence of the fluorobenzyl group enhances lipophilicity and may improve the bioavailability of compounds in drug formulations. Research indicates that modifications of the aminoethyl carbamate structure can lead to compounds with improved pharmacological profiles, including increased potency and selectivity against specific biological targets.
Case Study: Anti-Cancer Activity
Recent studies have explored derivatives of this compound in the context of cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further development as an anti-cancer agent.
2. Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. The fluorine atom may influence the binding affinity to receptors involved in neurological disorders. Preliminary research indicates that such carbamate derivatives could be explored for their effects on conditions like depression and anxiety.
Chemical Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-fluorobenzylamine under controlled conditions. The process requires careful monitoring to ensure high yields and purity of the final product.
Properties
IUPAC Name |
tert-butyl N-[2-[(4-fluorophenyl)methylamino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZDUXBABQPOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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